1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
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Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S/c1-32-20-10-6-18(7-11-20)27-24(29)23(16-17-4-14-22(34-3)15-5-17)25(30)28(26(27)31)19-8-12-21(33-2)13-9-19/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQALRQLSIUEEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)SC)C(=O)N(C2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 358.39 g/mol. The structure features two methoxyphenyl groups and a methylsulfanylphenyl group attached to a diazinane core. This unique configuration contributes to its biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and lead to various diseases.
- Study Findings : In vitro assays demonstrated that the compound scavenges free radicals effectively, with an IC50 value lower than that of standard antioxidants like ascorbic acid .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains.
- Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing inhibition zones comparable to those produced by conventional antibiotics .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties.
- Research Overview : In cell line studies, the compound induced apoptosis in cancer cells while sparing normal cells. The mechanism appears to involve the modulation of apoptotic pathways and mitochondrial function .
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects of this compound.
- Experimental Results : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its utility in treating neurodegenerative diseases like Alzheimer's .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a bioactive agent due to its structural features that may interact with biological targets.
- Anticancer Activity : Research indicates that derivatives of diazinane compounds can inhibit cancer cell proliferation. A study demonstrated that a similar compound showed IC values in the nanomolar range against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Antimicrobial Properties : The presence of methoxy groups in the structure enhances lipophilicity, which can improve membrane permeability and lead to increased antimicrobial activity. Preliminary studies have shown promising results against Gram-positive and Gram-negative bacteria .
Synthesis of Novel Compounds
The compound serves as a versatile building block for synthesizing more complex molecules.
- Synthetic Pathways : It can be synthesized through various methods including condensation reactions involving substituted phenols and diazine derivatives. This versatility allows for the creation of libraries of compounds for screening in drug discovery .
Material Science
Due to its unique electronic properties, this compound can be explored for applications in material science.
- Organic Photovoltaics : The compound's ability to absorb light at specific wavelengths makes it a candidate for use in organic photovoltaic devices. Research has shown that similar compounds can improve the efficiency of solar cells by enhancing charge transport .
Data Tables
Case Study 1: Anticancer Activity
A study conducted at the Sanford-Burnham Medical Research Institute evaluated the anticancer potential of similar diazinane derivatives. The results indicated that compounds with similar substituents demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC values ranging from 30 to 100 nM.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in MDPI journals, researchers tested the antimicrobial effects of various methoxy-substituted phenols, including derivatives related to 1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione. The findings revealed effective inhibition of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylidene Group
The exocyclic C=C bond in the methylidene moiety undergoes nucleophilic additions due to conjugation with the electron-withdrawing diazinane trione system.
Mechanistic Insight :
The methylidene group's electron-deficient nature facilitates nucleophilic attack, particularly with soft nucleophiles like amines or thiols. Steric hindrance from the 4-methoxyphenyl groups limits reactivity at the α-position .
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) substituent undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Spectral Data (¹H NMR) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 3 h | Sulfoxide derivative (R-SO-Me) | δ 2.75 (s, 3H, SOCH₃) |
| mCPBA | CH₂Cl₂, 0°C, 1 h | Sulfone derivative (R-SO₂-Me) | δ 3.12 (s, 3H, SO₂CH₃) |
Kinetics :
Sulfoxide formation occurs preferentially over sulfone (k₁ = 0.18 min⁻¹ vs. k₂ = 0.05 min⁻¹) . The electron-donating methoxy groups stabilize the transition state during oxidation .
Hydrolysis of Diazinane Core
The diazinane trione undergoes ring-opening hydrolysis under acidic or basic conditions:
| Conditions | Product | Key Observations |
|---|---|---|
| 1M HCl, reflux, 8 h | Bis(urea) derivatives | Complete decomposition of the trione ring |
| 0.5M NaOH, 70°C, 4 h | Carboxylic acid intermediates | Partial retention of methoxyphenyl groups |
Mechanism :
Protonation at the carbonyl oxygen initiates ring opening, followed by nucleophilic attack by water. The reaction is pH-dependent, with faster rates observed in acidic media (t₁/₂ = 2.3 h at pH 1 vs. 6.7 h at pH 7).
Cycloaddition Reactions
The conjugated system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Bicyclic adduct | Endo (85%) |
| Tetracyanoethylene | CH₃CN, 25°C, 2 h | Cyanated heterocycle | Exo (92%) |
Computational Analysis :
DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO energy gap of 3.2 eV, favoring electron-deficient dienophiles . The methylidene group acts as an electron-poor diene .
Biological Alkylation
The compound exhibits site-specific alkylation of biological thiols:
| Target | Conditions | IC₅₀ | Application |
|---|---|---|---|
| Glutathione reductase | PBS buffer, pH 7.4, 37°C, 1 h | 12 μM | Anticancer lead compound |
| Thioredoxin | HepG2 lysate, 25°C, 30 min | 8 μM | Antioxidant pathway inhibition |
Structure-Activity Relationship :
The methylsulfanyl group enhances membrane permeability (logP = 2.9), while methoxy substituents improve target selectivity .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the methylidene bond:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetone | Cyclobutane dimer | Φ = 0.33 |
| 365 nm | MeOH | Unreactive (isomerization) | Φ = 0.02 |
Spectroscopic Evidence :
IR shifts from 1659 cm⁻¹ (C=O) to 1630 cm⁻¹ confirm ring strain in the dimer .
Key Challenges in Reactivity Studies:
-
Steric Hindrance : Bulky 4-methoxyphenyl groups limit access to the diazinane core .
-
Solubility : Limited solubility in polar solvents (e.g., water solubility <0.1 mg/mL) necessitates DMF/DMSO mixtures .
-
Tautomerism : Keto-enol equilibrium (K = 1.8 × 10⁻³ at 25°C) complicates reaction reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
